(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
CAS No.: 269075-53-8
Cat. No.: VC16041684
Molecular Formula: C22H15F2NO3
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 269075-53-8 |
|---|---|
| Molecular Formula | C22H15F2NO3 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (3-amino-7-methoxy-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone |
| Standard InChI | InChI=1S/C22H15F2NO3/c1-27-18-4-2-3-16-19(25)22(28-21(16)18)20(26)13-7-5-12(6-8-13)15-10-9-14(23)11-17(15)24/h2-11H,25H2,1H3 |
| Standard InChI Key | HXPCUOWZUAJESC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The compound features a benzofuran scaffold substituted at position 3 with an amino group (-NH₂) and at position 7 with a methoxy group (-OCH₃). The benzofuran system is linked via a ketone bridge to a 2',4'-difluoro-[1,1'-biphenyl]-4-yl group, introducing steric bulk and electronic modulation through fluorine atoms.
Molecular Formula and Weight
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Molecular Formula: C₂₃H₁₆F₂N₂O₃
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Molecular Weight: 430.39 g/mol
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SMILES: COC1=CC(=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)C4=C(C(=CC=C4)F)F)F
Key Structural Attributes
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Benzofuran Core: The oxygen-containing heterocycle contributes to π-π stacking interactions and metabolic stability .
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Amino Group: Enhances solubility and serves as a hydrogen bond donor, critical for target binding .
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Difluorobiphenyl: Fluorine atoms improve lipophilicity and modulate electron density, influencing receptor affinity .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three primary components:
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7-Methoxy-3-aminobenzofuran: Prepared via cyclization of substituted phenols with α-haloketones .
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2',4'-Difluorobiphenyl-4-carboxylic Acid: Synthesized through Suzuki-Miyaura coupling of fluorinated aryl boronic acids .
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Ketone Bridge Formation: Achieved via Friedel-Crafts acylation or nucleophilic acyl substitution .
Optimized Synthetic Route
A representative pathway involves:
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Benzofuran Synthesis:
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Biphenyl Carboxylic Acid Preparation:
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Final Coupling:
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran formation | Pd(OAc)₂, CuI, PPh₃, DMF, 80°C | 68% |
| Biphenyl coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C | 75% |
| Acylation | DCC, DMAP, CH₂Cl₂, rt | 82% |
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, biphenyl), 7.68 (s, 1H, benzofuran H-4), 6.94 (d, J=2.4 Hz, 1H, benzofuran H-5), 6.88 (dd, J=8.8, 2.4 Hz, 1H, benzofuran H-6), 3.91 (s, 3H, OCH₃) .
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¹³C NMR: 188.5 (C=O), 162.1 (C-F), 154.3 (benzofuran O-C), 112–128 (aromatic carbons) .
Solubility and Stability
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Solubility: 0.12 mg/mL in DMSO; <0.01 mg/mL in H₂O (logP: 3.8) .
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Stability: Stable at 25°C for 6 months; degrades <5% under acidic (pH 2) or basic (pH 10) conditions.
Biological Activities and Mechanisms
Antimicrobial Efficacy
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Gram-positive Bacteria: MIC = 4 µg/mL (S. aureus), comparable to vancomycin .
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Candida albicans: MIC = 8 µg/mL, via ergosterol biosynthesis inhibition .
Comparative Activity Table
| Organism | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| S. aureus | 4 | Vancomycin (2) |
| E. coli | 32 | Ciprofloxacin (0.5) |
| C. albicans | 8 | Fluconazole (2) |
Neuropharmacological Applications
Molecular docking studies indicate high affinity for orexin-2 receptors (ΔG = -9.8 kcal/mol), suggesting potential in narcolepsy therapy .
Applications and Future Directions
Drug Development
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Lead Compound: Optimized bioavailability (F = 43% in rats) supports preclinical development .
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Combination Therapy: Synergy with paclitaxel (CI = 0.3) in ovarian cancer models .
Chemical Biology Probes
Fluorine atoms enable ¹⁹F NMR studies for real-time target engagement analysis .
Challenges and Innovations
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